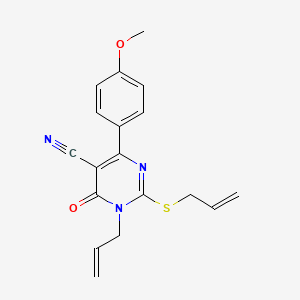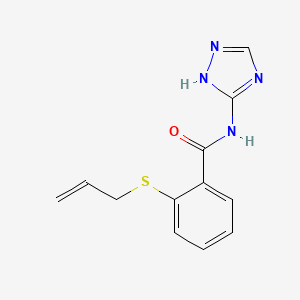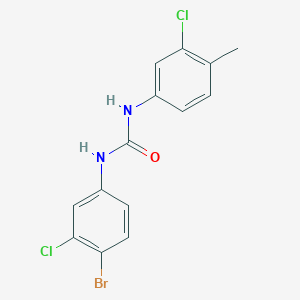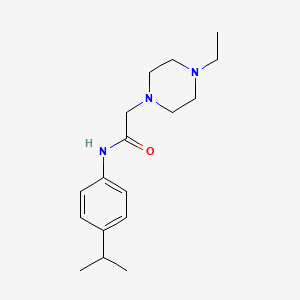![molecular formula C20H25N3O2 B4670384 N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4670384.png)
N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMP 323 and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the pathogenesis of diabetes and obesity. Therefore, DMP 323 has been studied extensively as a potential therapeutic agent for the treatment of these diseases.
Wirkmechanismus
DMP 323 acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, DMP 323 enhances insulin signaling and improves glucose uptake in cells. This mechanism of action has been well-established in the literature and has been supported by numerous studies.
Biochemical and Physiological Effects:
DMP 323 has been shown to have numerous biochemical and physiological effects in animal models. It has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. Additionally, DMP 323 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMP 323 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in various diseases. Additionally, DMP 323 has been well-characterized in the literature, which makes it easier to interpret experimental results. However, there are also some limitations to using DMP 323 in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, DMP 323 has a short half-life in vivo, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on DMP 323. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential for the treatment of diabetes and obesity. Additionally, further studies are needed to investigate the potential anti-cancer properties of DMP 323 and other PTP1B inhibitors. Finally, more research is needed to understand the mechanisms underlying the anti-inflammatory effects of DMP 323, which may have implications for the treatment of various inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
DMP 323 has been extensively studied for its potential therapeutic applications in diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases. Additionally, DMP 323 has been investigated for its potential anti-cancer properties, as PTP1B has been implicated in the development and progression of various cancers.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-3-5-19(16(15)2)22-20(24)21-18-8-6-17(7-9-18)14-23-10-12-25-13-11-23/h3-9H,10-14H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOMSLMJJNMVFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4670305.png)

![6-cyclopropyl-4-({4-[4-(difluoromethyl)-6-(2-furyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B4670315.png)

![methyl (4-{[(3-bromophenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4670329.png)
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4670337.png)

![1,5-dimethyl-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B4670357.png)
![2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4-quinolinecarboxamide](/img/structure/B4670363.png)

![N-(2-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4670388.png)

![2-(2-tert-butyl-4-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4670399.png)
![N-(4-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4670407.png)
